N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of thiazolecarboxamides
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various targets such as the tyrosine-protein kinase syk .
Mode of Action
Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The interaction of the compound with its target could lead to changes in cellular processes, resulting in these effects.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives are known for their diverse biological activities, which could result from their interaction with various cellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form an imidazo[2,1-b][1,3]thiazole intermediate. This intermediate is then further reacted with 2,5-dimethylphenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or methoxylated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiazolecarboxamides: A broader class of compounds that includes various derivatives with different biological activities.
Uniqueness
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its fused ring structure and specific substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-10-14(2)17(11-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYOJYJUPTRRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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